1-[(4-Fluoropyridin-2-yl)methyl]piperazine
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Overview
Description
1-[(4-Fluoropyridin-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluoropyridin-2-ylmethyl group
Preparation Methods
The synthesis of 1-[(4-Fluoropyridin-2-yl)methyl]piperazine typically involves the reaction of 4-fluoropyridine with piperazine. One common method includes the nucleophilic substitution reaction where 4-fluoropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(4-Fluoropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[(4-Fluoropyridin-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-[(4-Fluoropyridin-2-yl)methyl]piperazine can be compared with other similar compounds such as:
1-[(2-Fluoropyridin-4-yl)methyl]piperazine: Similar structure but with the fluorine atom in a different position, which can affect its chemical reactivity and biological activity.
1-[(4-Chloropyridin-2-yl)methyl]piperazine:
1-[(4-Trifluoromethylpyridin-2-yl)methyl]piperazine: The presence of a trifluoromethyl group instead of a single fluorine atom, which can significantly alter the compound’s properties.
Properties
Molecular Formula |
C10H14FN3 |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-[(4-fluoropyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-9-1-2-13-10(7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChI Key |
OPDXZRJEVFTTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CC(=C2)F |
Origin of Product |
United States |
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